REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(O)(=O)C.[N+:13]([O-])([OH:15])=[O:14]>N([O-])=O.[Na+].O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
44.8 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
132 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
Stir the resulting yellow slurry at room temperature for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 22-27° C.
|
Type
|
CUSTOM
|
Details
|
over 10-15 min
|
Duration
|
12.5 (± 2.5) min
|
Type
|
TEMPERATURE
|
Details
|
Warm the mixture to 65° C.
|
Type
|
ADDITION
|
Details
|
add 132 ml
|
Type
|
STIRRING
|
Details
|
Stir the resulting slurry
|
Type
|
TEMPERATURE
|
Details
|
cool to 15° C
|
Type
|
CUSTOM
|
Details
|
Collect solid
|
Type
|
WASH
|
Details
|
wash with water thoroughly
|
Type
|
CUSTOM
|
Details
|
dry in air
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.4 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |